N-[(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
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Overview
Description
N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indole, thiazolidine, and pyridine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include nitro compounds, oxo compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the oxo and nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the indole moiety can lead to various oxidized derivatives.
Scientific Research Applications
N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE
- **N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BENZAMIDE
Uniqueness
N-{5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H9N5O5S2 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[4-hydroxy-5-(5-nitro-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H9N5O5S2/c23-14(8-2-1-5-18-7-8)20-21-16(25)13(29-17(21)28)12-10-6-9(22(26)27)3-4-11(10)19-15(12)24/h1-7,25H,(H,20,23) |
InChI Key |
ADYPRQZWZPTSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O |
Origin of Product |
United States |
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